Leupeptin,HemisulfateSalt
CAS No.: 10347-89-7
Cat. No.: VC0225728
Molecular Formula: C14H24N2O8
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10347-89-7 |
|---|---|
| Molecular Formula | C14H24N2O8 |
| Molecular Weight | 0 |
Introduction
| Property | Description |
|---|---|
| Linear Formula | C₂₀H₃₈N₆O₄·1/2H₂SO₄ |
| CAS Number | 103476-89-7 |
| Molecular Weight | 475.59 |
| Physical Appearance | White powder, sometimes with faint yellow cast |
| Structure | Acetyl-leucyl-leucyl-arginal (arginine-aldehyde) |
The compound exists structurally as acetyl-leucyl-leucyl-arginal, where only the L-arginal form demonstrates biological activity . In solution, leupeptin forms three tautomeric isomers, which can be detected as multiple peaks during HPLC analysis . This characteristic is important to consider when evaluating purity measurements of commercial preparations.
Biochemical Mechanism of Action
Structure-Activity Relationship
The inhibitory activity of leupeptin is closely tied to its stereochemical configuration. The critical active component is the L-arginal moiety, as the D-arginal form is completely inactive . If the aldehyde group becomes oxidized but retains its L-configuration, the resulting compound still retains some inhibitory activity, albeit reduced . This structure-activity relationship highlights the importance of maintaining the proper stereochemistry for maximum effectiveness in experimental applications.
Solution Properties and Stability
| Solvent | Solubility |
|---|---|
| Water | Up to 50 mg/mL |
| Ethanol | Soluble |
| Acetic acid | Soluble |
| DMF | Soluble |
For optimal storage and stability, leupeptin hemisulfate salt should be maintained in a frozen state and kept very dry, which ensures stability for at least two years . When preparing stock solutions, the following stability parameters apply:
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10 mM aqueous solution: Stable for one week at 4°C
-
Frozen aliquots: Stable for at least 6 months at -20°C
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Working concentrations (10-100 μM): Stable for only a few hours; stock solutions should be stored on ice for intermittent use
The primary mechanism of inactivation is racemization of the L-arginal moiety to its inactive D-form, which underscores the importance of proper storage and handling protocols .
Research Applications
Laboratory Applications
Leupeptin hemisulfate salt serves as an essential reagent in various biochemical research contexts:
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Protein research: Commonly incorporated into cell lysis buffers to protect proteins from degradation during extraction and purification procedures
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Enzyme studies: Used to selectively inhibit specific proteases for characterization of enzymatic pathways
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Amino acid and neuropeptide research: Employed as a reducing agent in experiments designed to study these biomolecules
The typical working concentration of leupeptin in experimental settings ranges from 10 to 100 μM, with 1 μM (approximately 0.5 μg/mL) being commonly used in cell lysis buffers .
Biomedical Research Findings
Beyond its utility as a research reagent, leupeptin hemisulfate salt has demonstrated various biomedical effects that highlight its potential therapeutic applications:
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Otoprotection: Studies have shown that leupeptin can protect hair cells in the inner ear from ototoxicity associated with aminoglycoside antibiotic treatment, suggesting potential applications in preventing hearing loss
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Anti-inflammatory effects: In rat models, leupeptin has demonstrated considerable ability to suppress inflammation caused by gingivitis, indicating potential applications in inflammatory diseases
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Immunomodulation: Research has shown that leupeptin blocks various apoptotic pathways in T cells, suggesting roles in modulating immune responses
Cancer Research Applications
Leupeptin has a long history of use in cancer research, dating back to the early 1970s:
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Skin cancer: Early studies found leupeptin to have an inhibitory effect on tumorigenesis of skin cancer in mice
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Breast cancer: More recently, leupeptin has been utilized in studies investigating the role of the protease matriptase in the development of breast cancers
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Protease inhibition: Its ability to inhibit specific proteases involved in tumor progression and metastasis makes it a valuable tool for understanding cancer mechanisms
| Salt Form | Source | CAS Number | Molecular Formula | Mol. Weight | Purity (HPLC) |
|---|---|---|---|---|---|
| Trifluroacetate | Microbial | 147385-61-3 | C₂₀H₃₈N₆O₄ | 426.6 | ≥90% |
| Hydrochloride | Microbial | 24125-16-4 | C₂₀H₃₈N₆O₄·HCl | 463.0 | ≥90% or ≥70% |
| Hemisulfate | Microbial | 103476-89-7 | C₂₀H₃₈N₆O₄·H₂SO₄ | 475.6 | ≥90% |
| Hemisulfate | Synthetic | 103476-89-7 | C₂₀H₃₈N₆O₄·H₂SO₄ | 475.6 | ≥85% or ≥96.5% |
These different salt forms appear to be equally effective in terms of their inhibitory activity, with adjustments made for equivalent peptide content . The hemisulfate salt was the first commercially available form, though the hydrochloride form is considered the least invasive in biological settings .
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